Cas no 13305-29-8 (1-{bicyclo2.2.1heptan-2-yl}ethan-1-ol)
1-{bicyclo2.2.1heptan-2-yl}ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptane-2-methanol,a-methyl-
- 1-(3-bicyclo[2.2.1]heptanyl)ethanol
- alpha-methylbicyclo[2.2.1]heptane-2-methanol
- 1-(bicyclo[2.2.1]hept-2-yl)ethanol
- alpha-Methylbicyclo(2.2.1)heptane-2-methanol
- α-Methylbicyclo[2.2.1]heptane-2-methanol
- 1-{bicyclo2.2.1heptan-2-yl}ethan-1-ol
- NS00051434
- 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-ol
- SCHEMBL3345713
- AKOS020103476
- DTXSID70927917
- Bicyclo[2.2.1]heptane-2-methanol, alpha-methyl-
- 1-(2-bicyclo[2.2.1]heptanyl)ethanol
- 13305-29-8
- 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol
- EINECS 236-329-3
- 2-(?-hydroxyethyl)bicyclo[2.2.1]heptane
- EN300-1241506
- 1-(bicyclo[2.2.1]heptan-2-yl)ethanol
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- Inchi: 1S/C9H16O/c1-6(10)9-5-7-2-3-8(9)4-7/h6-10H,2-5H2,1H3
- InChI Key: BTAZDKRYLLXTRA-UHFFFAOYSA-N
- SMILES: OC(C)C1CC2CCC1C2
Computed Properties
- Exact Mass: 140.12018
- Monoisotopic Mass: 140.120115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.3
Experimental Properties
- Density: 1.013
- Boiling Point: 223.4°Cat760mmHg
- Flash Point: 100.5°C
- Refractive Index: 1.506
- PSA: 20.23
1-{bicyclo2.2.1heptan-2-yl}ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1241506-0.05g |
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol |
13305-29-8 | 95% | 0.05g |
$212.0 | 2023-06-08 | |
| Enamine | EN300-1241506-0.1g |
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol |
13305-29-8 | 95% | 0.1g |
$317.0 | 2023-06-08 | |
| Enamine | EN300-1241506-0.25g |
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol |
13305-29-8 | 95% | 0.25g |
$452.0 | 2023-06-08 | |
| Enamine | EN300-1241506-0.5g |
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol |
13305-29-8 | 95% | 0.5g |
$713.0 | 2023-06-08 | |
| Enamine | EN300-1241506-1.0g |
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol |
13305-29-8 | 95% | 1g |
$914.0 | 2023-06-08 | |
| Enamine | EN300-1241506-2.5g |
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol |
13305-29-8 | 95% | 2.5g |
$1791.0 | 2023-06-08 | |
| Enamine | EN300-1241506-5.0g |
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol |
13305-29-8 | 95% | 5g |
$2650.0 | 2023-06-08 | |
| Enamine | EN300-1241506-10.0g |
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol |
13305-29-8 | 95% | 10g |
$3929.0 | 2023-06-08 | |
| Aaron | AR0012AM-50mg |
Bicyclo[2.2.1]heptane-2-methanol, α-methyl- |
13305-29-8 | 95% | 50mg |
$317.00 | 2025-02-17 | |
| Aaron | AR0012AM-100mg |
Bicyclo[2.2.1]heptane-2-methanol, α-methyl- |
13305-29-8 | 95% | 100mg |
$461.00 | 2025-02-17 |
1-{bicyclo2.2.1heptan-2-yl}ethan-1-ol Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-{bicyclo2.2.1heptan-2-yl}ethan-1-ol
Introduction to 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol (CAS No. 13305-29-8)
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol, also known by its CAS number 13305-29-8, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique bicyclic structure, which imparts it with a range of interesting chemical and physical properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, applications, and recent research developments surrounding this compound.
Chemical Structure and Properties
The molecular formula of 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol is C9H16O, with a molecular weight of approximately 144.22 g/mol. The compound features a bicyclo[2.2.1]heptane ring system attached to an ethyl group, where the terminal carbon of the ethyl group is substituted with a hydroxyl (-OH) group. This structure provides the molecule with high stability and unique reactivity profiles, making it a valuable building block in organic synthesis.
The physical properties of 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol include a melting point of around 45°C and a boiling point of approximately 180°C under standard conditions. It is slightly soluble in water but highly soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various synthetic and analytical applications.
Synthesis Methods
The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of bicyclo[2.2.1]heptane with an appropriate alcohol or alkoxide reagent under controlled conditions. Another approach involves the Grignard reaction of bromoethylcyclohexane with a bicyclic ketone followed by reduction to form the desired alcohol.
A recent study published in the Journal of Organic Chemistry reported a novel and efficient synthesis method using transition-metal-catalyzed cross-coupling reactions. This method not only improves the yield but also reduces the formation of side products, making it highly attractive for large-scale production.
Applications in Pharmaceutical Research
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol has shown promise in pharmaceutical research due to its potential as a bioactive molecule and its use as an intermediate in drug synthesis. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
In one notable study, researchers at the University of California demonstrated that derivatives of 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo models. These findings suggest potential applications in treating inflammatory diseases such as arthritis and asthma.
Molecular Modeling and Computational Studies
Molecular modeling and computational studies have played a crucial role in understanding the behavior of 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol. These studies provide insights into the conformational flexibility, electronic properties, and potential binding sites of the molecule, which are essential for optimizing its use in various applications.
A recent computational study published in the Journal of Chemical Information and Modeling used density functional theory (DFT) to investigate the electronic structure and reactivity of 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol. The results revealed that the hydroxyl group plays a critical role in determining the molecule's reactivity towards electrophilic substitution reactions, which can be exploited for designing new synthetic pathways.
Safety Considerations
Safety is a paramount concern when handling any chemical compound, including 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol. While this compound is not classified as hazardous or toxic under standard guidelines, proper handling procedures should always be followed to ensure laboratory safety.
Potential risks associated with exposure to this compound include skin irritation and eye irritation if proper protective measures are not taken. It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment such as gloves and safety goggles.
Conclusion
1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-o, CAS No. 13305-29-8, is a multifaceted compound with significant potential in various scientific fields, including organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further exploration and application development.